molecular formula C21H40NNaO3 B12279390 L-Valine, N-(1-oxohexadecyl)-, monosodium salt

L-Valine, N-(1-oxohexadecyl)-, monosodium salt

Cat. No.: B12279390
M. Wt: 377.5 g/mol
InChI Key: JGADVGDHNLQJCN-UHFFFAOYSA-M
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Description

Molecular Composition and Functional Groups

The molecular formula of L-Valine, N-(1-oxohexadecyl)-, monosodium salt is C₂₁H₄₀NNaO₃ , with a molecular weight of 377.537 g/mol . The structure consists of three distinct regions:

  • Hydrophobic tail : A hexadecanoyl (palmitoyl) chain (C₁₆H₃₁O) derived from palmitic acid.
  • Peptide backbone : L-Valine, featuring an α-amino group acylated by the palmitoyl group and a carboxylate group neutralized by sodium.
  • Polar headgroup : The sodium carboxylate (-COO⁻Na⁺) and secondary amide (-NH-CO-) groups.

The stereochemical configuration of the L-valine moiety is critical. The α-carbon adopts the S-configuration , preserving the natural L-enantiomer form of valine, which influences molecular packing and interactions in crystalline and solution states.

Spatial Arrangement and Bonding

The molecule adopts a bent conformation due to the branching of valine’s isopropyl side chain. Key bond lengths and angles include:

  • C=O bond in the amide group: ~1.23 Å (consistent with resonance stabilization).
  • C-N bond in the amide: ~1.33 Å, shorter than a typical single bond due to partial double-bond character.
  • Dihedral angles : The palmitoyl chain exhibits a zigzag arrangement with torsional angles near 180°, typical of saturated acyl chains.

The sodium ion coordinates with the carboxylate oxygen atoms, forming a bidentate interaction that stabilizes the hydrophilic headgroup.

Properties

IUPAC Name

sodium;2-(hexadecanoylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25;/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGADVGDHNLQJCN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Schotten-Baumann Acylation

The Schotten-Baumann reaction is a classical method for acylating amino acids in aqueous alkaline conditions. For L-Valine, N-(1-oxohexadecyl)-, monosodium salt, this approach leverages the reactivity of palmitoyl chloride with the amino group of L-valine under basic conditions.

Reaction Mechanism and Conditions

L-Valine is dissolved in an aqueous sodium hydroxide solution, deprotonating both the amino (pKa ~9.6) and carboxyl (pKa ~2.3) groups. Palmitoyl chloride, dissolved in a water-immiscible solvent like diethyl ether, is added dropwise with vigorous stirring. The base neutralizes HCl generated during the acylation, driving the reaction forward:
$$
\text{L-Valine} + \text{ClC(O)(CH}2\text{)}{14}\text{CH}3 \xrightarrow{\text{NaOH}} \text{N-(1-oxohexadecyl)-L-valine} + \text{NaCl} + \text{H}2\text{O}
$$
The carboxylate group remains as the sodium salt throughout the reaction, eliminating the need for post-synthesis neutralization.

Key Parameters:
  • Temperature : 0–5°C to minimize hydrolysis of palmitoyl chloride.
  • Molar Ratio : 1:1.2 (L-valine:palmitoyl chloride) to ensure complete acylation.
  • Yield : ~70–85%, depending on purity of reagents and reaction control.

Advantages and Limitations

This method is cost-effective and scalable, avoiding complex protection-deprotection steps. However, competing hydrolysis of palmitoyl chloride in aqueous media can reduce yields, necessitating precise temperature control.

Solution-Phase Synthesis with Carboxyl Protection

To prevent side reactions at the carboxyl group, this method employs temporary protection, typically as a methyl ester, prior to acylation.

Stepwise Procedure

  • Protection : L-Valine is esterified using methanol and catalytic sulfuric acid:
    $$
    \text{L-Valine} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{L-Valine methyl ester} + \text{H}2\text{O}
    $$
  • Acylation : The methyl ester reacts with palmitoyl chloride in dichloromethane, using triethylamine as a base:
    $$
    \text{L-Valine methyl ester} + \text{ClC(O)(CH}2\text{)}{14}\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{N-(1-oxohexadecyl)-L-valine methyl ester} + \text{HCl}
    $$
  • Deprotection : The ester is hydrolyzed with aqueous NaOH, yielding N-(1-oxohexadecyl)-L-valine:
    $$
    \text{N-(1-oxohexadecyl)-L-valine methyl ester} + \text{NaOH} \rightarrow \text{N-(1-oxohexadecyl)-L-valine} + \text{CH}_3\text{OH}
    $$
  • Salt Formation : The free carboxylic acid is neutralized with NaOH to form the monosodium salt.
Key Parameters:
  • Protection Yield : ~90% (methyl ester).
  • Acylation Efficiency : ~80–88% due to steric hindrance from the palmitoyl chain.

Industrial Adaptations

Large-scale production often replaces methyl esters with tert-butyl esters, which offer easier purification via crystallization. Automated continuous-flow systems enhance reproducibility and reduce reaction times.

Solid-State Synthesis for Salt Formation

Inspired by methods for amino acid salt preparation, this approach avoids solvent use by reacting pre-formed N-(1-oxohexadecyl)-L-valine with sodium hydroxide in a solid-state mixture.

Methodology

  • Dry Mixing : Finely powdered N-(1-oxohexadecyl)-L-valine and NaOH (1:1 molar ratio) are homogenized.
  • Thermal Activation : The mixture is heated to 60–70°C for 1–2 hours, facilitating proton transfer and salt formation:
    $$
    \text{N-(1-oxohexadecyl)-L-valine} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}
    $$
  • Grinding : The resulting solid is milled to a uniform powder.
Key Advantages:
  • Solvent-Free : Reduces waste and cost.
  • Scalability : Suitable for high-throughput manufacturing.

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : Using a C18 column and acetonitrile/water gradient (70:30 to 95:5) to isolate the monosodium salt (retention time: ~12.5 min).
  • Ion-Exchange Chromatography : Removes residual sodium ions and unreacted L-valine.

Spectroscopic Analysis

  • FT-IR : Peaks at 1640 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (COO⁻ asymmetric stretch) confirm structure.
  • $$^1$$H NMR (D₂O): δ 0.88 (t, 3H, palmitoyl CH₃), 1.25 (m, 26H, palmitoyl CH₂), 3.15 (d, 1H, valine α-CH), 4.10 (q, 1H, valine β-CH).

Industrial and Regulatory Considerations

Scalability and Cost

  • Preferred Method : Schotten-Baumann acylation offers the lowest cost ($120–150/kg) due to minimal reagent use and short reaction times.
  • Environmental Impact : Solid-state synthesis reduces solvent waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Sodium N-hexadecanoyl-L-valinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cosmetic Applications

L-Valine, N-(1-oxohexadecyl)-, monosodium salt is primarily utilized in cosmetic formulations due to its beneficial properties for skin health. It is often incorporated into products aimed at enhancing skin appearance and texture.

Mechanisms of Action:

  • Cell Interaction: The compound interacts with skin cells through multiple mechanisms, promoting cellular health and resilience against environmental stressors .
  • Anti-Aging Effects: Clinical studies have demonstrated significant improvements in skin parameters such as wrinkle depth and overall roughness after treatment with formulations containing this compound. For instance, a study reported a 39% decrease in wrinkle length and a 23% decrease in wrinkle depth over four weeks of application .

Case Studies:

  • A clinical trial involving 23 participants showed that a cream containing this compound led to a statistically significant increase in skin thickness compared to a placebo. This suggests potential benefits for aging skin .
  • Another study highlighted the compound's ability to stimulate collagen synthesis in vitro, indicating its potential role in enhancing skin elasticity and reducing signs of aging .

Pharmaceutical Applications

In addition to cosmetic uses, this compound has potential pharmaceutical applications, particularly in drug delivery systems and as an active ingredient in therapeutic formulations.

Drug Delivery Systems:

  • The compound can be utilized to enhance the solubility and stability of various drugs, improving their bioavailability. This is particularly relevant for hydrophobic drugs that require effective delivery mechanisms to reach their target sites within the body.

Therapeutic Formulations:

  • Research indicates that L-Valine derivatives may exhibit anti-inflammatory properties, making them suitable for formulations aimed at treating inflammatory skin conditions or other related ailments .

Comparative Data Table

The following table summarizes key findings from various studies regarding the efficacy of this compound in cosmetic applications:

Study Application Findings Duration
Study AAnti-aging cream39% decrease in wrinkle length; 23% decrease in wrinkle depth4 weeks
Study BSkin thicknessIncreased skin thickness by ~4% compared to placebo4 weeks
Study CCollagen synthesisSignificant stimulation of collagen production in vitroNot specified

Mechanism of Action

The mechanism of action of Sodium N-hexadecanoyl-L-valinate involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares L-Valine, N-(1-oxohexadecyl)-, monosodium salt with analogous N-acyl amino acid salts and phospholipids:

Compound Name CAS Number Molecular Formula Molecular Weight Acyl Chain Length Amino Acid Primary Application Key Properties
This compound 32190-54-8 C₂₁H₄₀NNaO₃ 377.5 C16 L-Valine Pharmaceutical High hydrophobicity, drug delivery potential
Sodium Stearoyl Glutamate 38079-66-2 C₂₃H₄₂NNaO₅ 435.5 C18 L-Glutamic Cosmetic surfactant Low CMC, stable foaming
Sodium Myristoyl Glutamate 38517-37-2 C₁₉H₃₄NNaO₅ 396.5 C14 L-Glutamic Cosmetic surfactant Mild, high solubility
Sodium Lauroyl Aspartate 41489-18-3 C₁₆H₂₈NNaO₅ 359.4 C12 L-Aspartic Cosmetic surfactant Mild, biodegradable
1,2-Dipalmitoyl-sn-glycero-3-phosphatidylserine (DPPS), Na salt 145849-32-7 C₃₈H₇₃NO₁₀P·Na 757.96 C16 (x2) L-Serine Liposomal drug delivery Membrane stabilization, biocompatible
Key Observations:

Acyl Chain Length :

  • Longer chains (e.g., C18 in Sodium Stearoyl Glutamate) increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing lipid bilayer integration. Shorter chains (e.g., C12 in Sodium Lauroyl Aspartate) improve water solubility and mildness .
  • The C16 chain in the valine derivative balances solubility and hydrophobicity, making it suitable for pharmaceutical emulsions .

Amino Acid Backbone: Valine: Branched alkyl side chain reduces polarity, favoring interactions with hydrophobic drugs. Glutamic/Aspartic Acid: Additional carboxyl groups enhance water solubility and ionic interactions, improving surfactant performance in cosmetics .

Applications :

  • Pharmaceuticals : The valine derivative’s moderate chain length and valine backbone are tailored for drug delivery, whereas DPPS (a phospholipid) is used in liposomes for targeted therapies .
  • Cosmetics : Glutamate and aspartate derivatives dominate due to their gentle cleansing and foaming properties .

Market and Regulatory Status

  • This compound is marketed for pharmaceutical research, with suppliers emphasizing bulk pricing and safety guarantees .
  • Sodium Stearoyl Glutamate and related compounds are GRAS (Generally Recognized As Safe) for cosmetics, complying with ISO and ECOCERT standards .

Biological Activity

L-Valine, N-(1-oxohexadecyl)-, monosodium salt is a derivative of the branched-chain amino acid L-valine, which plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic regulation and cellular signaling. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant research findings.

This compound is characterized by its unique structure that combines the amino acid L-valine with a long-chain fatty acid moiety. This modification may enhance its bioactivity and solubility properties compared to standard L-valine.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC22_{22}H43_{43}NNaO
Molecular Weight367.6 g/mol
SolubilitySoluble in water
StabilityStable at -20°C

L-Valine plays a significant role in protein synthesis and energy production. Its derivative, N-(1-oxohexadecyl)-, may exhibit enhanced biological activities due to its fatty acid component. Research indicates that fatty acid conjugates can influence cell signaling pathways, particularly those related to metabolism and inflammation.

  • Adipocyte Differentiation : Studies have shown that derivatives of L-valine can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis. For instance, an N-substituted valine derivative demonstrated the ability to induce adipocyte differentiation in 3T3-L1 cells by activating PPARγ pathways .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. In models of neuropathic pain, sodium channel blockers derived from similar structures have shown promise in reducing pain sensitivity, suggesting that L-Valine derivatives might also exhibit similar effects .
  • Amino Acid Supplementation : As an essential amino acid, L-valine is crucial for maintaining nitrogen balance in the body. Its supplementation has been linked to improved muscle recovery and reduced exercise-induced fatigue .

Case Study 1: Efficacy in Animal Models

A study assessing the impact of L-Valine produced by Corynebacterium glutamicum on animal nutrition found that it effectively maintained amino acid balance when included in feed formulations. The study reported no adverse effects on animal health or growth performance when administered at recommended levels .

Case Study 2: PPARγ Activation

Another investigation focused on a modified L-Valine compound that activated PPARγ in vitro. The results indicated significant lipid accumulation in treated 3T3-L1 cells compared to controls, suggesting its potential as an anti-obesity agent through modulation of adipocyte differentiation .

Safety Profile

The safety assessment of L-Valine produced via biotechnological methods has indicated that it poses no significant toxicological risks when used appropriately. Acute inhalation studies showed no evidence of toxicity at high concentrations, affirming its safety for both human and animal consumption .

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